4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a benzyl group, a nitrophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the nitrophenyl group through nitration reactions. The triazole ring is then formed via cyclization reactions, and the benzyl group is introduced through benzylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The choice of reagents and solvents would also be optimized to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: Exhibit a wide range of biological activities, such as antimicrobial and antitumor effects.
Benzimidazoles: Used in various pharmaceutical applications due to their broad-spectrum biological activities.
Uniqueness
4-benzyl-5-[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H19N7O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-benzyl-3-[1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridin-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19N7O2S/c1-14-20-18(21-25-26-23(33)29(21)13-15-7-4-3-5-8-15)12-19(24-22(20)28(2)27-14)16-9-6-10-17(11-16)30(31)32/h3-12H,13H2,1-2H3,(H,26,33) |
InChI Key |
YOLCDADUVVOFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NNC(=S)N4CC5=CC=CC=C5)C |
Origin of Product |
United States |
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